Cas no 82248-59-7 (Atomoxetine hydrochloride)

Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Its chemical structure, (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride, ensures high specificity for the norepinephrine transporter, minimizing interactions with other neurotransmitter systems. The hydrochloride salt form enhances solubility and bioavailability, ensuring consistent pharmacokinetics. Atomoxetine hydrochloride is metabolized primarily by CYP2D6, leading to predictable dose-response relationships in extensive metabolizers. Unlike stimulant-based ADHD treatments, it has no abuse potential, making it suitable for long-term use in both pediatric and adult populations. Its non-stimulant mechanism also reduces the risk of cardiovascular side effects associated with traditional ADHD medications.
Atomoxetine hydrochloride structure
Atomoxetine hydrochloride structure
Product Name:Atomoxetine hydrochloride
CAS No:82248-59-7
MF:C17H22ClNO
MW:291.815683841705
MDL:MFCD06410992
CID:60420
PubChem ID:54840
Update Time:2025-11-02

Atomoxetine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride
    • Atomoxetine HCl
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propan-1-amine hydrochloride
    • Atomoxetine hydrochloride solution
    • ATOMOXITINE
    • Tomoxetine hydrochloride
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride
    • (R)-N-Methyl-(2-methylphenoxy)benzenepropanamine Hydrochloride
    • LY 139603
    • R-Tomexetine Hydrochloride
    • Strattera
    • (R)-N-Methyl-γ-(2-methyl­phenoxy)benzenepropanamine hydrochloride
    • Atomoxetine hydrochloride
    • (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine Hydrochloride
    • (R)-Tomoxetine Hydrochloride
    • (R)-N-Methyl-gamma-(2-methyl-phenoxy)benzenepropanamine hydrochloride
    • (R)-Atomoxetine hydrochloride
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (R)- (ZCI)
    • Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (γR)- (9CI)
    • (R)-(-)-N-Methyl-3-[(2-methylphenyl)oxy]-3-phenyl-1-aminopropane hydrochloride
    • (R)-(-)-Tomoxetine hydrochloride
    • Atemoxetine hydrochloride
    • ATOMOXETINE HYDROCHLORIDE (MART.)
    • A2357
    • Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (-)-
    • AKOS015920150
    • (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride
    • NS00076233
    • SR-01000597779
    • 82248-59-7
    • (r)-n-methyl-gamma-(2-methylphenoxy)-benzenepropanamine hydrochloride
    • (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine monohydrochloride
    • ATOMOXETINE HYDROCHLORIDE (USP-RS)
    • (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-aminehydrochloride
    • ATOMOXETINE HYDROCHLORIDE [MI]
    • Strattera (TN)
    • CAS-82248-59-7
    • ATOMOXETINE HYDROCHLORIDE [ORANGE BOOK]
    • F0001-2408
    • Atomoxetine (hydrochloride)
    • MLS002153176
    • Atomoxetine, HCl
    • ATOMOXETINE HYDROCHLORIDE (USP MONOGRAPH)
    • Atomoxetine Hydrochloride 1.0 mg/ml in Methanol (as free base)
    • CHEMBL1702
    • Atomoxetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • METHYL-((R)-3-PHENYL-3-O-TOLYLOXY-PROPYL)-AMINE HYDROCHLORIDE
    • HMS3413C05
    • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
    • ATOMXETINE HYROCHLORIDE
    • Atomoxetine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • LY-139603
    • Atomoxetine (as hydrochloride)
    • SR-01000763397
    • ATOMOXETINE HYDROCHLORIDE [EP MONOGRAPH]
    • SMR000469177
    • SR-01000597779-1
    • ATOMOXETINE HYDROCHLORIDE [WHO-DD]
    • EN300-18528139
    • 57WVB6I2W0
    • NSC 759104
    • UNII-57WVB6I2W0
    • CCG-100874
    • MLS001401377
    • ATOMOXETINE HYDROCHLORIDE [MART.]
    • DTXSID2044266
    • D02574
    • NSC-759104
    • (R)-N-METHYL-3-PHENYL-3-(O-TOLYLOXY)PROPAN-1-AMINE HCL
    • BENZENEPROPANAMINE, N-METHYL-.GAMMA.-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • LY-135252
    • HMS3677C05
    • NCGC00025345-02
    • DTXCID0024266
    • ATOMOXETINE HYDROCHLORIDE [JAN]
    • SR-01000763397-3
    • (-)-N-methyl-gamma(2-methylphenoxy)benzenepropamine Hydrochloride
    • CHEBI:331697
    • Q27225729
    • Atomoxetine for impurity A identification, European Pharmacopoeia (EP) Reference Standard
    • Hydrochloride, Atomoxetine
    • (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride
    • Atomoxetine for impurity A identification
    • SCHEMBL122111
    • Atomoxetine hydrochloride (JAN/USP)
    • s3175
    • HCl, Atomoxetine
    • Tox21_110292_1
    • NCGC00016056-02
    • KS-1223
    • MFCD06410992
    • Atomoxetine hydrochloride [USAN]
    • CS-1085
    • HY-17385
    • methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride
    • Atomoxetine hydrochloride- Bio-X
    • BM164222
    • LY-139602 [(+)-isomer]
    • LUCXVPAZUDVVBT-UNTBIKODSA-N
    • ATOMOXETINE HYDROCHLORIDE [USP-RS]
    • BENZENEPROPANAMINE, N-METHYL-gamma-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)
    • (-)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride
    • SW197504-3
    • NC00124
    • Atomoxetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • (R)-Tomoxetine hydrochloride, solid
    • Tox21_110292
    • ATOMOXETINE HCL [VANDF]
    • ATOMOXETINE HYDROCHLORIDE (EP MONOGRAPH)
    • ATOMOXETINE HYDROCHLORIDE [USP MONOGRAPH]
    • MDL: MFCD06410992
    • Inchi: 1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1
    • InChI Key: LUCXVPAZUDVVBT-UNTBIKODSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C.Cl

Computed Properties

  • Exact Mass: 291.13900
  • Monoisotopic Mass: 291.138992
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 237
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3

Experimental Properties

  • Color/Form: solid
  • Melting Point: 167.0 to 171.0 deg-C
  • Boiling Point: 389°C at 760 mmHg
  • Flash Point: 9℃
  • PSA: 21.26000
  • LogP: 4.91750
  • Merck: 863
  • pka: 10.13(at 25℃)
  • Specific Rotation: D25 -38.01°; 36525 -177.26° (c = 1 in methanol); D23 -41.37° (c = 1.02 in methanol); D25 -40.3° (c = 0.94 in ethanol)

Atomoxetine hydrochloride Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: F T
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Atomoxetine hydrochloride Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Atomoxetine hydrochloride Pricemore >>

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Atomoxetine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates
Xu, Chengfu; et al, Tetrahedron, 2005, 61(8), 2169-2186

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  (S)-Mandelic acid Solvents: Water ;  48 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Reference
New technique for synthesis of anti-depression drug atomoxetine hydrochloride
He, Xiaoqiang, Zhongguo Yaoxue Zazhi (Beijing, 2010, 45(14), 1104-1106

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  130 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  tert-Butyl methyl ether ;  0 - 5 °C
Reference
Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers
, Canada, , ,

Production Method 4

Reaction Conditions
Reference
A site isolation-enabled organocatalytic approach to enantiopure γ-amino alcohol drugs
Wang, Shoulei; et al, Tetrahedron, 2018, 74(29), 3943-3946

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, 20 °C
2.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

Production Method 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
An improved method for the synthesis of optically active tomoxetines and fluoxetines
Xu, Cheng-Fu; et al, Chinese Journal of Chemistry, 2004, 22(8), 775-778

Production Method 8

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Chiral synthesis via organoboranes. 18. Selective reductions. 43. Diisopinocampheylchloroborane as an excellent chiral reducing reagent for the synthesis of halo alcohols of high enantiomeric purity. A highly enantioselective synthesis of both optical isomers of Tomoxetine, Fluoxetine, and Nisoxetine
Srebnik, Morris; et al, Journal of Organic Chemistry, 1988, 53(13), 2916-20

Production Method 9

Reaction Conditions
1.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Reference
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  12 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
The synthesis of atomoxetine-containing carboxamides - potential human carbonic anhydrase inhibitors
Shetnev, Anton A.; et al, American Chemical Science Journal, 2016, 10(3), 1-5

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al
Gao, Y.; et al, Journal of Organic Chemistry, 1988, 53(17), 4081-4

Production Method 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  3 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Reference
Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates
Bertolini, Ferruccio; et al, Journal of Organic Chemistry, 2008, 73(22), 8998-9007

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
A new chemoenzymic enantioselective synthesis of R-(-)-tomoxetine, (R)- and (S)-fluoxetine
Kumar, Ashok; et al, Tetrahedron Letters, 1991, 32(16), 1901-4

Production Method 14

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Diethyl ether ;  -10 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Pd-Catalyzed kinetic resolution of benzylic alcohols: a practical synthesis of (R)-tomoxetine and (S)-fluoxetine hydrochlorides
Ali, Iliyas Sayyed; et al, Tetrahedron Letters, 2002, 43(31), 5435-5436

Production Method 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 14 h, rt
1.2 Solvents: Hexane ;  30 min, reflux
2.1 Solvents: Water ;  3 h, 130 °C; 130 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Reference
A new method for synthesis of atomoxetine and its interaction with azole-containing sulfonyl chlorides
Korsakov, M. K.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2013, 11(4), 38-41

Atomoxetine hydrochloride Raw materials

Atomoxetine hydrochloride Preparation Products

Atomoxetine hydrochloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Atomoxetine hydrochloride Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Atomoxetine hydrochloride

Professional Introduction to Atomoxetine Hydrochloride (CAS No. 82248-59-7)

Atomoxetine hydrochloride, chemically designated as 4-(2,3-dihydro-1H-inden-2-ylamino)-N-methylbenzamide monohydrochloride, is a well-known compound in the field of pharmaceutical chemistry and psychiatry. This compound is primarily recognized for its role as a selective norepinephrine reuptake inhibitor (SNRI), making it a significant therapeutic agent in the management of attention deficit hyperactivity disorder (ADHD). With a CAS number of 82248-59-7, this molecule has been extensively studied for its pharmacological properties and clinical applications.

The chemical structure of atomoxetine hydrochloride features a benzamide core linked to an indene ring, which contributes to its unique pharmacological profile. The presence of a hydrochloride salt form enhances its solubility and bioavailability, making it an effective drug candidate for oral administration. This structural configuration allows atomoxetine to interact selectively with norepinephrine transporters in the brain, modulating neurotransmitter levels to alleviate symptoms associated with ADHD.

Recent research in the field of neuropharmacology has highlighted the importance of atomoxetine in treating not only ADHD but also other neurological disorders. Studies have demonstrated that atomoxetine can influence cognitive functions by enhancing norepinephrine signaling in the prefrontal cortex, which is crucial for attention and executive functions. Additionally, emerging evidence suggests that atomoxetine may have potential benefits in managing symptoms of depression and anxiety disorders, although further clinical trials are needed to confirm these findings.

The mechanism of action of atomoxetine hydrochloride involves its high affinity for norepinephrine transporters, where it competitively inhibits the reuptake of norepinephrine into presynaptic neurons. This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission and improving neuronal communication. Unlike other SNRIs that also target serotonin transporters, atomoxetine exhibits selectivity primarily for norepinephrine, which minimizes side effects associated with serotonin modulation.

In clinical settings, atomoxetine hydrochloride is typically administered as a once-daily dose, making it convenient for patients with busy lifestyles. The drug's efficacy has been well-documented in multiple randomized controlled trials (RCTs), where it has shown significant improvements in symptoms such as inattention, hyperactivity, and impulsivity. The pharmacokinetic profile of atomoxetine is characterized by rapid absorption and prolonged elimination half-life, ensuring sustained therapeutic effects throughout the day.

One of the notable advantages of atomoxetine hydrochloride is its low potential for abuse and dependence compared to stimulant medications commonly used for ADHD. This makes it a preferred choice for patients who are at risk of substance misuse or have contraindications to stimulants. Furthermore,(atomoxetine) has a favorable safety profile with minimal side effects such as dry mouth, nausea, and insomnia, which are generally mild and transient.

Advances in computational chemistry and molecular modeling have facilitated a deeper understanding of how atomoxetine interacts with biological targets. These studies have revealed insights into the binding interactions between atomoxetine and norepinephrine transporters at an atomic level, which can guide the development of novel derivatives with improved pharmacological properties. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of next-generation therapeutics.

The role of atomoxetine hydrochloride extends beyond traditional psychiatric applications. Emerging research indicates that this compound may have neuroprotective properties, potentially benefiting patients with neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Preclinical studies have shown that atomoxetine can modulate pathways involved in neuroinflammation and oxidative stress, which are key pathological features of these conditions. While these findings are preliminary, they open new avenues for exploring(atomoxetine) therapeutic potential in broader neurological contexts.

The synthesis and characterization of atomoxetine hydrochloride adhere to stringent regulatory standards to ensure pharmaceutical quality and consistency. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques for purity assessment and structural confirmation. These analytical methods guarantee that each batch of atomoxetine hydrochloride meets predefined specifications before reaching clinical use.

Future directions in research on atomoxetine hydrochloride include investigating its long-term effects on brain development and cognitive functions in pediatric populations. Additionally, exploring combination therapies involving(atomoxetine) with other medications may offer synergistic benefits in managing complex neuropsychiatric conditions. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into practical clinical applications.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:82248-59-7)Atomoxetine hydrochloride
sfd12827
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Amadis Chemical Company Limited
(CAS:82248-59-7)Atomoxetine hydrochloride
A840286
Purity:99%/99%
Quantity:5g/25g
Price ($):436.0/1742.0
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